Methyl 4-amino-5-thiazolecarboxylate
Overview
Description
Methyl 4-amino-5-thiazolecarboxylate: is a chemical compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 g/mol . It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms. This compound is often used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-5-thiazolecarboxylate can be synthesized through several methods. One common method involves the hydrogenation of methyl 4-amino-2-methylthio-1,3-thiazole-5-carboxylate using Raney-Nickel as a catalyst in ethanol at 45 psi for one week . Another method involves the reaction of methyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate with zinc dust and hydrochloric acid in methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-5-thiazolecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .
Scientific Research Applications
Methyl 4-amino-5-thiazolecarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-amino-5-thiazolecarboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in electron transfer reactions, influencing biochemical pathways and enzyme activities. The compound may also interact with cellular receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 4-methyl-5-thiazolecarboxylate
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 2-Aminothiazole-4-carboxylate Schiff bases
Comparison: Methyl 4-amino-5-thiazolecarboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it valuable for specific research and industrial applications .
Biological Activity
Methyl 4-amino-5-thiazolecarboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by empirical data and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 172.21 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results as an antibacterial agent. The mechanism involves the thiazole ring's ability to interact with bacterial enzymes, disrupting their function and leading to cell death.
Anticancer Properties
The compound has also been studied for its anticancer potential. A notable study evaluated its effects on several cancer cell lines, including A549 (lung carcinoma), Caco-2 (colon carcinoma), and SH-SY5Y (neuroblastoma) cells. Results demonstrated that this compound exhibited selective cytotoxicity against these cancer cells while sparing normal fibroblast cells .
Case Study: Cytotoxicity Evaluation
In a comparative study, this compound was found to have a higher selectivity index against SH-SY5Y cells compared to standard chemotherapeutics like doxorubicin. The compound induced apoptosis in cancer cells, suggesting its potential as a lead compound in cancer therapy .
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | SH-SY5Y | 10 | 5 |
Doxorubicin | SH-SY5Y | 50 | 1 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can bind to enzymes involved in cell proliferation pathways, inhibiting their activity and leading to decreased cancer cell growth .
- Receptor Modulation : The compound may also interact with cellular receptors, modulating signaling pathways crucial for cell survival and proliferation.
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity. Studies utilizing DPPH radical scavenging assays indicated that the compound effectively neutralizes free radicals, contributing to its overall biological profile .
Applications in Drug Development
Given its diverse biological activities, this compound serves as a promising lead compound for drug development. Its potential applications include:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Therapies : Formulation of selective anticancer drugs with lower toxicity profiles compared to conventional chemotherapies.
- Antioxidants : Incorporation into formulations aimed at reducing oxidative stress-related diseases.
Properties
IUPAC Name |
methyl 4-amino-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)3-4(6)7-2-10-3/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVJYGMYJCSUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578711 | |
Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
278183-10-1 | |
Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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